molecular formula C15H11N3O B145378 2,6-Bis(2-pyridyl)-4(1H)-pyridone CAS No. 128143-88-4

2,6-Bis(2-pyridyl)-4(1H)-pyridone

Cat. No. B145378
M. Wt: 249.27 g/mol
InChI Key: HRORSVNZQWCZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(2-pyridyl)-4(1H)-pyridone is a heterocyclic compound with the empirical formula C15H11N3O . It can be used as a building block to prepare 4′-substituted terpyridines by reacting with ω-substituted primary alcohols or nucleosides via Mitsunobu reaction . It is also used to prepare cyclotriphosphazene ligands with pendant terpyridine moieties .


Synthesis Analysis

The synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone and related ligands has been reviewed . The synthesis involves the use of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine as ligands . These compounds have been used for 15 years and have both advantages and disadvantages compared to the much more widely investigated terpyridines .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(2-pyridyl)-4(1H)-pyridone involves a pyridone ring substituted at the 2 and 6 positions with pyridyl groups . The compound has a molecular weight of 249.27 .


Physical And Chemical Properties Analysis

The compound has a melting point of 168-170 °C (lit.) . It is a solid at room temperature and is classified as a combustible solid .

Scientific Research Applications

Antitumor Activity

2,6-Bis(2-pyridyl)-4(1H)-pyridone derivatives have been synthesized and evaluated for their antitumor properties. Cocco, Congiu, and Onnis (2000) synthesized 4-hydroxy-2-pyridone derivatives and evaluated them against human tumor cell lines, finding some derivatives exhibited tumor growth inhibition activity. In a related study, they obtained bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones, which demonstrated inhibitory effects on a wide range of cancer cell lines (Cocco, Congiu, & Onnis, 2003).

Tautomerism Studies

Murguly, Norsten, and Branda (1999) investigated the keto–enol equilibrium of 2,6-bis(2-pyridyl)-4-pyridone and its hydroxy tautomer using spectroscopy and crystallography. They found that the less polar hydroxy tautomer is predominant in the gas phase, while the more polar keto form is predominant in solution (Murguly, Norsten, & Branda, 1999).

Spin Transition Studies

Agustí et al. (2009) explored the polymorphism and spin transition in a compound containing 2,6-bis(2-pyridyl)-4(1H)-pyridone. They observed different spin transitions at varying temperatures, indicating its potential for applications in materials science (Agustí et al., 2009).

Coordination Chemistry and Fluorescence

Farrow et al. (2018) studied a novel quinoline analogue of 2,6-bis(2-pyridyl)-4(1H)-pyridone, focusing on its unusual fluorescence and tautomerism. They found that the compound reacts with Ag(i) salts to form a double helical structure with a BLUE shift in fluorescence (Farrow et al., 2018).

Synthesis and Properties of Novel Polyimides

Wang et al. (2006) synthesized novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, demonstrating their potential in material science due to their thermal stability and mechanical properties (Wang et al., 2006).

Antibacterial Activity of Pyridylselenium Compounds

Dhau et al. (2014) synthesized various pyridylselenium compounds, including those derived from 2,6-bis(2-pyridyl)-4(1H)-pyridone, and evaluated their antibacterial activities. They explored the mode of action of these compounds as antibiotics (Dhau et al., 2014).

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The compound has potential applications in the synthesis of other complex molecules. For example, it can be used to prepare cyclotriphosphazene ligands with pendant terpyridine moieties . Additionally, it can be used as a building block to prepare 4′-substituted terpyridines .

properties

IUPAC Name

2,6-dipyridin-2-yl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRORSVNZQWCZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(2-pyridyl)-4(1H)-pyridone

CAS RN

128143-88-4
Record name 2,6-Bis(2-pyridyl)-4(1H)-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 10 g (37 mmol) of 1,5-di-pyridin-2-yl-pentane-1,3,5-trione and 20 g (260 mmol) of ammonium acetate is boiled under reflux in 250 ml of ethanol for 8 hours. The mixture so obtained is concentrated to about half its volume. After filtration, 1′H-[2,2′;6′,2″]terpyridine-4′-one is obtained in the form of a white solid. 1H-NMR (360 MHz, DMSO-d6): 7.40-7.50 (qm, 2H); 7.87 (s, 2H); 7.92-8.0 (tm, 2H); 8.57 (d, 2H, 7.7 Hz); 8.68 (d, 2H, J=4.5 Hz), 10.9 (s, 1H). MS (EI pos., 70 eV), m/z=249 (100, [M+]); 221 (40).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 500 mL flask was charged with 2,6-bis-pyridyl-4-(1H)-pyridone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus oxybromide (30 g) and heated to 100° C. with stirring for 12 h, giving a black oily residue. The reaction was cooled to room temperature; ice was added cautiously to the reaction until the evolution of gas subsided. The reaction mixture was neutralized with K2CO3 (aq), extracted with CH2Cl2 (3×300 mL), dried over MgSO4, and filtered. Removal of solvent gave a tan colored solid which was purified by column chromatography on neutral alumina using 2:1 CH2Cl2:hexanes as the eluant, providing 2.65 g of pure 4′-bromo-2,2′;6′,2″-terpyridine (86% yield, based on 2.47 g of the 2,6-bis-pyridyl-4-(1H)-pyridone starting material). 1H-NMR (250 MHz, CDCl3): 8.68 (dq, 2 H, J=4.7 Hz, 0.8 Hz), 8.62 (s, 2 H), 8.56 (dt, 2 H, J=8.0 Hz, 1.0 Hz), 7.84 (td, J=7.7 Hz, 1.7 Hz), 7.33 (ddd, 2 H, J=7.6 Hz, 4.9 Hz, 1.2 Hz). HRMS (ESI+) m/z: 333.9955 (calcd for C15H10N3BrNa (M+Na)+ 333.9956).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3.18 9 (10 mmol) 4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on, 5.21 g (40 mmol) 1-(2-hydroxyethyl)-piperazin, and 30 mg Zn(II)-chloride in 300 ml chlorobenzol is refluxed for 18 hours. Afterwards the solution is concentrated by a rotary evaporator. The raw product is recrystallized from 40 ml water respectively 30 ml methanol. The whitish 4,4″-Bis-[4-(2-hydroxy-ethyl)-piperazin-1-yl)]-1′H-[2,2′;6′,2″]terpyridin-4′-on is obtained.
[Compound]
Name
9
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
[Compound]
Name
Zn(II) chloride
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(2-pyridyl)-4(1H)-pyridone
Reactant of Route 2
2,6-Bis(2-pyridyl)-4(1H)-pyridone
Reactant of Route 3
2,6-Bis(2-pyridyl)-4(1H)-pyridone
Reactant of Route 4
Reactant of Route 4
2,6-Bis(2-pyridyl)-4(1H)-pyridone
Reactant of Route 5
2,6-Bis(2-pyridyl)-4(1H)-pyridone
Reactant of Route 6
2,6-Bis(2-pyridyl)-4(1H)-pyridone

Citations

For This Compound
67
Citations
AB Gaspar, MC Muñoz, V Niel, JA Real - Inorganic Chemistry, 2001 - ACS Publications
The cationic complex [Co(4-terpyridone) 2 ] 2+ where 4-terpyridone is the terpy-like ligand 2,6-bis(2-pyridyl)-4-(1H)-pyridone has been synthesized. High-spin and different spin …
Number of citations: 101 pubs.acs.org
CY Liao, HH Wei, SC Cheng… - Journal of Applied …, 2002 - jase.tku.edu.tw
Two new N3-bridged dinuclear nickel(II) complexes, [Ni(ddqx)2 (µ1,3-N3)]2(ClO4)2⋅8CH3OH 1 and [Ni(tpd)(µ1,1-N3)(H2O)]2 2, (ddqx = 2,6-dimethyl-2,3-bis(2-pyridyl)quinoxaline and …
Number of citations: 3 jase.tku.edu.tw
H Grove, KW Törnroos - ACTA CRYSTALLOGRAPHICA A …, 2005 - iucr2005.iucr.org
Spin crossover compounds change electronic state in response to external perturbations such as change in temperature, pressure or irradiation. Complexes of Fe (II), Fe (III) and Co (II) …
Number of citations: 0 iucr2005.iucr.org
G Agustí, C Bartual, V Martínez… - New Journal of …, 2009 - pubs.rsc.org
Compound [Co(4-terpyridone)2](CF3SO3)2·1H2O, where 4-terpyridone is 2,6-bis(2-pyridyl)-4(1H)-pyridone, forms two polymorphs. Polymorph 1 displays a continuous spin conversion …
Number of citations: 50 pubs.rsc.org
A Galet, AB Gaspar, MC Muñoz, JA Real - Inorganic chemistry, 2006 - ACS Publications
A series of new complexes belonging to the [Co(4-terpyridone) 2 ]X p ·nS family (4-terpyridone = 2,6-bis(2-pyridyl)-4(1H)-pyridone) have been synthesized and characterized, using X-…
Number of citations: 88 pubs.acs.org
KA Maghacut, AB Wood, WJ Boyko, TJ Dudley, JJ Paul - Polyhedron, 2014 - Elsevier
The development of pH switchable metal catalysts by choosing ligands with multiple protonation states would be a useful design principle. In order to better understand how such a …
Number of citations: 17 www.sciencedirect.com
K Maghacut - 2012 - search.proquest.com
In Proton Coupled Electron Transfer (PCET) mechanisms, electron transfer reactions are frequently accompanied by a change in proton content. Metal complexes with ligands capable …
Number of citations: 0 search.proquest.com
J Chambers, B Eaves, D Parker, R Claxton… - Inorganica Chimica …, 2006 - Elsevier
A series of iron and cobalt bis-terpyridine (terpy) complexes were prepared with the general formula [M(R-terpy) 2 ](PF 6 ) 2 , where M represents Co(II) and Fe(II), and R is the following …
Number of citations: 91 www.sciencedirect.com
RJ Davidson, EW Ainscough, AM Brodie… - Inorganic …, 2012 - ACS Publications
Two new cyclotriphosphazene ligands with pendant 2,2′:6′,2″-terpyridine (Terpy) moieties, namely, (pentaphenoxy){4-[2,6-bis(2-pyridyl)]pyridoxy}cyclotriphosphazene (L 1 ), (…
Number of citations: 34 pubs.acs.org
RJ Davidson, EW Ainscough, AM Brodie, GB Jameson… - Polyhedron, 2013 - Elsevier
The synthesis of the new cyclotriphosphazene (CTP) ligand substituted with a pendant 2,6-bis(benzimidazole-2-yl)pyridine (bbp), namely (pentaphenoxy)[4-{2,6-bis(benzimidazole-2-yl)…
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.